molecular formula C9H10N4O2 B12928617 N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine

N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine

Cat. No.: B12928617
M. Wt: 206.20 g/mol
InChI Key: JYDFEZZIGCAYBA-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine (CAS 596130-84-6) is a substituted benzimidazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a benzimidazole core, a versatile pharmacophore known for its structural resemblance to naturally occurring nucleotides, which allows it to interact effectively with the biopolymers of living systems . The molecular formula is C9H10N4O2, and it has a molecular weight of 206.21 g/mol . Benzimidazole scaffolds, particularly nitro-substituted variants like this compound, are extensively investigated for their diverse biological activities. Research indicates that similar benzimidazole derivatives exhibit promising antimicrobial potential against a range of Gram-positive and Gram-negative bacterial and fungal species . Furthermore, such compounds have demonstrated notable antiproliferative activity in vitro against various human tumor cell lines, including breast adenocarcinoma (MCF-7), with some derivatives showing IC50 values more potent than standard chemotherapeutic agents like 5-fluorouracil . The mechanism of action for benzimidazoles often involves the inhibition of essential enzymes or interaction with DNA, making them valuable tools for developing novel anticancer and antimicrobial therapies . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N,N-dimethyl-6-nitro-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-12(2)9-10-7-4-3-6(13(14)15)5-8(7)11-9/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDFEZZIGCAYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine typically involves the nitration of a suitable precursor followed by dimethylation. One common method involves the nitration of 1H-benzo[d]imidazol-2-amine using nitric acid and sulfuric acid to introduce the nitro group at the 5-position. This is followed by the dimethylation of the resulting 5-nitro-1H-benzo[d]imidazol-2-amine using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (−NO₂) at the 5-position undergoes reduction to form an amino group (−NH₂), a critical step in synthesizing bioactive intermediates.

Conditions and Reagents :

  • Catalytic hydrogenation (H₂/Pd-C) in ethanol or methanol under ambient pressure .

  • Alternative reducing agents: Sodium dithionite (Na₂S₂O₄) in aqueous alkaline medium .

Product :
N,N-Dimethyl-5-amino-1H-benzo[d]imidazol-2-amine.

Mechanism :
The nitro group is reduced via a multi-electron transfer process. For example, hydrogenation proceeds through adsorption of H₂ on the catalyst surface, followed by sequential reduction of −NO₂ to −NH₂.

Key Data :

Reducing AgentSolventTemperatureYieldSource
H₂/Pd-CEthanol25°C85%
Na₂S₂O₄H₂O/NaOH80°C78%

Alkylation at the Benzimidazole NH Site

The NH proton of the benzimidazole ring undergoes alkylation, enabling the introduction of substituents.

Conditions and Reagents :

  • Reaction with alkyl halides (e.g., butyl iodide) in dimethyl sulfoxide (DMSO) or acetone.

  • Base: Triethylamine (TEA) or potassium hydroxide (KOH) .

Example Reaction :

N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine+R-XTEA, DMSON,N-Dimethyl-5-nitro-1-alkyl-benzo[d]imidazol-2-amine\text{this compound} + \text{R-X} \xrightarrow{\text{TEA, DMSO}} \text{N,N-Dimethyl-5-nitro-1-alkyl-benzo[d]imidazol-2-amine}

Product :
1-Alkyl derivatives (e.g., 1-butyl or 1-pentyl analogs) .

Key Data :

Alkyl HalideBaseSolventTemperatureYieldSource
Butyl iodideTEADMSO120°C74%
Pentyl bromideKOHAcetone60°C65%

Condensation Reactions with Aldehydes

After nitro group reduction, the resulting primary amine undergoes Schiff base formation with aromatic aldehydes .

Conditions and Reagents :

  • Reaction with aldehydes (e.g., 4-diethylaminobenzaldehyde) in ethanol or methanol under reflux.

  • Acid catalysis (e.g., glacial acetic acid) or solvent-free conditions .

Example Reaction :

N,N-Dimethyl-5-amino-1H-benzo[d]imidazol-2-amine+R-CHOSchiff Base Derivative\text{N,N-Dimethyl-5-amino-1H-benzo[d]imidazol-2-amine} + \text{R-CHO} \rightarrow \text{Schiff Base Derivative}

Product :
5-(Arylideneamino)-1H-benzo[d]imidazole-2-amine derivatives .

Key Data :

AldehydeSolventTemperatureYieldIC₅₀ (α-Glucosidase)Source
4-DiethylaminobenzaldehydeEthanolReflux82%5.34 ± 0.16 µM
3,4-DimethoxybenzaldehydeMethanol80°C75%20.73 ± 0.59 µM

Electrophilic Aromatic Substitution

The electron-deficient benzimidazole ring (due to the nitro group) can undergo selective electrophilic substitution under controlled conditions.

Example Reaction :

  • Nitration : Further nitration at the 4-position using mixed acid (HNO₃/H₂SO₄).

  • Sulfonation : Reaction with fuming sulfuric acid to introduce sulfonic acid groups.

Key Data :

Reaction TypeReagentsPositionYieldSource
NitrationHNO₃/H₂SO₄460%
SulfonationH₂SO₄ (fuming)755%

Functionalization of the Dimethylamino Group

The dimethylamino group (−N(CH₃)₂) can participate in quaternization or oxidation reactions.

Quaternization :

  • Reaction with methyl iodide (CH₃I) in acetonitrile to form a quaternary ammonium salt .

Oxidation :

  • Oxidation with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) to form N-oxide derivatives.

Scientific Research Applications

Anticancer Properties
Recent studies have highlighted the anticancer potential of N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine and its derivatives. For instance, a derivative known as "Drug 2" demonstrated significant cytotoxicity against various cancer cell lines, including U87 glioblastoma, with an IC50 value of 45.2 μM. This compound accelerated apoptosis in MCF cell lines and suppressed tumor growth in murine models . Another study found that compounds derived from this structure exhibited notable antiproliferative properties against human lung adenocarcinoma cells, indicating a promising avenue for cancer therapy .

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific pathways critical for cancer cell survival and proliferation. For example, certain derivatives demonstrated strong inhibitory effects on phosphoinositide 3-kinase delta (PI3Kδ), which plays a pivotal role in cancer cell signaling pathways .

Therapeutic Applications

Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. Studies indicate that certain derivatives exhibit strong activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.015 mg/mL . This suggests a dual application in both oncology and infectious disease treatment.

Pharmacokinetics and Bioavailability
The pharmacokinetic properties of this compound are crucial for its therapeutic efficacy. Research indicates that modifications to the molecular structure can enhance oral bioavailability and improve absorption rates in biological systems .

Case Studies

Several case studies have documented the effectiveness of this compound derivatives in clinical settings:

StudyFindings
Morais et al. (2023)Demonstrated significant anticancer activity in vivo with tumor suppression observed in mouse models .
Acar Cevik et al. (2023)Reported high cytotoxicity against lung adenocarcinoma cells with IC50 values indicating potent activity .
Savaliya et al. (2023)Found effective antimicrobial activity against various bacterial strains, supporting its use as a broad-spectrum antibiotic .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also act as an inhibitor of certain enzymes or receptors, modulating biological pathways .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic properties of benzimidazole derivatives are highly substituent-dependent:

  • Nitro Group Position : The 5-nitro substitution in the target compound contrasts with 6-nitro isomers (e.g., 6-nitro-1H-benzo[d]imidazol-2-amine, CAS 6232-92-4). The nitro group at the 5-position creates a para-directing effect, altering charge distribution and reactivity compared to meta-oriented nitro derivatives .
  • Amino Group Substitution: Replacement of the dimethylamino group with a phenyl (e.g., N-Phenyl-1H-benzo[d]imidazol-2-amine) or pyrimidinyl group (e.g., N-(4,6-dimethylpyrimidin-2-yl)-5-nitro-1H-benzo[d]imidazol-2-amine, CAS 124636-05-1) modulates electron-donating capacity.

Table 1: Substituent Effects on Key Properties

Compound Substituents λmax (nm) LogP NLO Response*
Target Compound (CAS 5955-71-5) 5-NO2, 2-N(CH3)2 320 1.8 High
6-Nitro-1H-benzo[d]imidazol-2-amine 6-NO2, 2-NH2 310 0.9 Moderate
N-Phenyl-1H-benzo[d]imidazol-2-amine 2-NHPh 290 2.5 Low

*NLO (Nonlinear Optical) properties inferred from computational studies .

Physicochemical and Spectral Properties

  • Solubility: The dimethylamino group enhances solubility in DMSO and ethanol compared to nonpolar derivatives like N-phenyl analogs.
  • Spectral Data: <sup>1</sup>H NMR: The target compound shows a singlet for N(CH3)2 at δ 3.1 ppm and aromatic protons at δ 7.2–8.1 ppm. In contrast, N-phenyl derivatives exhibit split aromatic peaks due to anisotropic effects . IR: Strong NO2 stretching vibrations at 1520 cm<sup>−1</sup> confirm nitro substitution .

Computational Insights

Density functional theory (DFT) studies reveal that the 5-nitro group increases the dipole moment (∼5.2 Debye) and hyperpolarizability (β = 45 × 10<sup>−30</sup> esu), making the target compound superior in NLO applications compared to bromo (β = 28 × 10<sup>−30</sup> esu) or methyl-substituted analogs .

Biological Activity

N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The biological activity of this compound primarily involves its interaction with various biochemical pathways:

  • Antimicrobial Activity : The compound exhibits potential antimicrobial effects by disrupting the Pseudomonas Quinolone System (PQS) in Pseudomonas aeruginosa, which is crucial for bacterial communication and virulence factor expression . This mechanism suggests that it could serve as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics.
  • Anticancer Potential : Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation, positioning it as a candidate for anticancer drug development . Its ability to induce apoptosis in cancer cells has been observed, particularly against breast cancer cell lines.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzimidazole derivatives, including this compound. The following table summarizes key findings regarding its antimicrobial efficacy:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 µg/mL
Streptococcus faecalis8 µg/mL
Methicillin-resistant S. aureus4 µg/mL
Candida albicans64 µg/mL

These results indicate that the compound has significant activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits considerable antiproliferative effects against various cancer cell lines. The following table highlights its activity compared to standard anticancer agents:

Cell LineIC50 (µM)Comparison Standard (IC50)
MDA-MB-231 (breast cancer)16.38 ± 0.98Camptothecin (0.41 ± 0.04)
A549 (lung cancer)7.05-Fluorouracil (35.4)

The compound's IC50 values suggest it is more potent than many traditional chemotherapeutics, highlighting its potential as a lead compound for further development .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study conducted on various benzimidazole derivatives found that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria, indicating their potential role in combating antibiotic resistance .
  • Anticancer Research : Another investigation focused on the effects of this compound on cancer cell lines revealed that it not only inhibited cell proliferation but also induced apoptosis through the activation of caspases and modulation of p53 pathways .

Q & A

Q. What are the common synthetic routes for N,N-Dimethyl-5-nitro-1H-benzo[d]imidazol-2-amine?

Methodological Answer: The compound is typically synthesized via:

  • Copper-catalyzed coupling : Reacting 1H-benzo[d]imidazol-2-amine with sulfonyl azides and terminal alkynes under copper iodide catalysis to form N-sulfonylamidines, which can be further functionalized .
  • CBr4-mediated cyclization : A one-pot reaction using CBr₃ as a catalyst in acetonitrile at 80°C to construct benzimidazole derivatives efficiently .
  • Ethanol reflux : Condensing trifluorophenyl diones with 1H-benzo[d]imidazol-2-amine in ethanol, followed by crystallization for structural confirmation .

Key Data:

MethodCatalystSolventYieldReference
Copper-catalyzedCuIToluene78%
CBr4-mediatedCBr₄CH₃CN78%

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹, nitro group vibrations at ~1520 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR confirms dimethyl substitution (δ ~3.0 ppm for N–CH₃) and aromatic proton environments .
  • X-ray Diffraction : Resolves nitro group positioning and hydrogen-bonding interactions (e.g., N–H···O bonds) in crystal lattices .

Example:
In ethanol-refluxed syntheses, single-crystal X-ray structures reveal planar benzimidazole cores with intermolecular H-bonding stabilizing the nitro-substituted derivative .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactivity and electronic properties?

Methodological Answer:

  • DFT Calculations : Use hybrid functionals (e.g., B3LYP) to model electron density, HOMO-LUMO gaps, and nitro group charge distribution. This predicts sites for electrophilic/nucleophilic attacks .
  • Thermochemical Accuracy : Validate computed atomization energies against experimental data (average deviation <2.4 kcal/mol) to refine exchange-correlation functionals .

Application:
DFT studies on analogous nitro-benzimidazoles show that electron-withdrawing nitro groups reduce HOMO energy, enhancing electrophilic substitution at the 4-position .

Q. What strategies resolve contradictions in nitro group reactivity during functionalization?

Methodological Answer:

  • Controlled Oxidation : Adjust oxidative conditions (e.g., O₂, H₂O₂) to selectively generate sulfoxide/sulfone derivatives without over-oxidizing nitro groups .
  • Unexpected Reaction Pathways : For instance, N-demethylation during SNAr amination can lead to diarylation byproducts; mitigate via kinetic control (low temperature) or steric hindrance .

Case Study:
Attempted amination of 2-chloro-6-isopropoxy-benzimidazole with 1-methylpiperidin-4-amine led to N-demethylation and self-catalyzed diarylation. Resolving this required optimizing stoichiometry and reaction time .

Q. How do structural modifications impact biological activity (e.g., anticancer or enzyme inhibition)?

Methodological Answer:

  • Thiazolo-Pyrimidine Hybrids : Introducing thiazolo[3,2-a]pyrimidine moieties enhances antiproliferative activity by intercalating DNA or inhibiting topoisomerases .
  • PRMT5/MTA Inhibition : Substituents like chloro at the 7-position improve binding affinity (IC₅₀ ~12 μM) via H-bonds with Glu435/Glu444 in PRMT5’s active site .

SAR Insights:

ModificationBiological TargetKey InteractionReference
Thiazolo-pyrimidine fusionDNA intercalationπ-Stacking with base pairs
7-Chloro substitutionPRMT5/MTABifurcated H-bond with Glu435

Q. What are the challenges in photostability and photoswitching behavior?

Methodological Answer:

  • Visible-Light-Mediated Isomerization : Arylazobenzimidazoles exhibit Z-isomer stability under visible light; monitor via LC-MS (retention time shifts) and UV-vis spectroscopy (λmax changes) .
  • Nitro Group Effects : The electron-withdrawing nitro group may reduce photoswitching efficiency by stabilizing the ground state. Mitigate via meta-substitution or steric shielding .

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